N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-6-12-25-18-14-17(9-11-19(18)30-15-23(3,4)22(25)26)24-31(27,28)21-13-16(7-2)8-10-20(21)29-5/h8-11,13-14,24H,6-7,12,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPGTGDULKXKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)CC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide is a complex organic compound belonging to the benzoxazepine class. This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities. The following sections will explore its synthesis, biological mechanisms, and relevant case studies.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Benzoxazepine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Alkylation : Introduction of the dimethyl and propyl groups is performed via alkylation reactions.
- Amide Bond Formation : The sulfonamide group is attached through amide bond formation.
Industrial Production
In industrial settings, optimization of reaction conditions is crucial for high yield and purity. This includes:
- Utilizing catalysts to enhance reaction rates.
- Controlling temperature and pressure for favorable reaction pathways.
- Implementing purification techniques such as recrystallization or chromatography.
This compound interacts with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : It can bind to receptors affecting signaling pathways.
- Gene Expression : Interaction with DNA/RNA may influence gene expression patterns.
Biological Activities
Research indicates that this compound exhibits a range of biological activities including:
- Anticancer Properties : Studies have shown that compounds in the benzoxazepine class can induce apoptosis in cancer cells.
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.
Case Studies
Several studies highlight the biological activity of similar compounds:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that benzoxazepine derivatives exhibited significant cytotoxic effects against human cancer cell lines with IC50 values ranging from 0.54 to 3.12 µM .
- Antimicrobial Effects : Research has shown that certain benzoxazepine derivatives can inhibit the growth of pathogenic bacteria, with some compounds displaying minimum inhibitory concentrations (MIC) below 10 µg/mL .
Data Table
Scientific Research Applications
Anticancer Properties
Preliminary studies have indicated that N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide exhibits significant cytotoxic effects against various cancer cell lines. Research has shown that this compound can induce apoptosis in a dose-dependent manner, making it a candidate for further development in cancer therapies.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in vitro and in vivo. In animal models of inflammatory diseases such as ulcerative colitis and psoriasis, it has been observed to reduce inflammatory markers and improve clinical outcomes. This suggests its potential use in treating chronic inflammatory conditions.
Kinase Inhibition
Research indicates that this compound may act as an inhibitor of specific kinases involved in inflammatory processes. For instance, related compounds have shown potent inhibitory activity against RIPK1 kinase with an IC50 value of 1.0 nM, highlighting the potential of this compound in the development of targeted therapies for inflammatory diseases.
Clinical Trials for Ulcerative Colitis
A related compound is currently undergoing Phase II clinical trials (NCT02903966) aimed at evaluating its efficacy in reducing symptoms associated with active ulcerative colitis. Early results have shown promise in improving patient outcomes.
Psoriasis Treatment
Another ongoing trial (NCT02776033) is investigating the efficacy of similar compounds for treating psoriasis. These studies are crucial for understanding the therapeutic potential of this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
